Silane, tetrakis(trifluoromethyl)-

Description

Context and Significance within Organofluorine and Organosilicon Fields

The significance of perfluorinated organosilicon compounds stems from the unique properties imparted by both the silicon atom and the perfluoroalkyl groups. Organosilicon chemistry, in general, offers compounds with different characteristics than their carbon analogues due to silicon's larger covalent radius and lower electronegativity, which results in longer, weaker, and more polarized Si-C bonds compared to C-C bonds. wikipedia.org This makes them susceptible to nucleophilic attack and imparts properties like hydrophobicity and thermal stability. wikipedia.orgmdpi.com

The incorporation of perfluorinated groups, such as the trifluoromethyl (–CF₃) group, introduces additional powerful attributes. The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability. researchgate.net Fluorine's high electronegativity creates significant electronic effects, and perfluorinated chains are known to be both hydrophobic (water-repellent) and oleophobic (oil-repellent). nih.govitrcweb.orgresearchgate.net

When combined, these fields produce compounds with enhanced thermal stability, chemical inertness, and unique surface properties. nih.govitrcweb.org These characteristics make them valuable in the development of advanced materials, such as specialty polymers, lubricants, and highly durable water- and oil-repellent coatings. nih.govresearchgate.networdpress.com The development of reagents for introducing perfluoroalkyl groups, particularly the trifluoromethyl group, has been transformative for creating new pharmaceuticals and agrochemicals with improved metabolic stability and bioavailability. mdpi.com

Historical Development of Perfluorinated Silane (B1218182) Synthesis Methodologies

The journey to synthesizing highly fluorinated silanes is rooted in the broader history of organofluorine chemistry, which saw significant growth after World War II. wikipedia.org The use of silanes for surface modification dates back to the 1940s to improve the durability of materials in humid environments. sigmaaldrich.com However, creating a direct bond between silicon and a perfluoroalkyl group like –CF₃ posed significant synthetic hurdles.

A major breakthrough in the field was the development of stable and effective trifluoromethylating agents. Early methods often relied on harsh conditions or highly unstable intermediates. For instance, trifluoromethyllithium (CF₃Li) is a potent reagent but is not isolable and decomposes rapidly. acs.org

The landscape changed dramatically in 1984 when Ingo Ruppert introduced trimethyl(trifluoromethyl)silane (TMSCF₃). acs.orgbeilstein-journals.orgnih.gov This compound, further popularized by G. K. Surya Prakash and colleagues, became known as the Ruppert-Prakash reagent. mdpi.combeilstein-journals.org It serves as a stable, easily handled source of a nucleophilic "CF₃⁻" equivalent, typically activated by a catalytic amount of a fluoride (B91410) source. acs.orgbeilstein-journals.orgnih.gov The development of the Ruppert-Prakash reagent was a pivotal moment, enabling the trifluoromethylation of a wide array of substrates, including aldehydes, ketones, and imines, under mild conditions. beilstein-journals.orgnih.gov This innovation paved the way for more complex syntheses, making the creation of molecules with multiple trifluoromethyl groups attached to a single silicon atom, such as tetrakis(trifluoromethyl)silane, a more feasible endeavor.

Unique Challenges in the Synthesis and Handling of Highly Fluorinated Silanes

Despite advances, the synthesis and handling of perfluorinated silanes, especially those with a high degree of fluorination like tetrakis(trifluoromethyl)silane, remain challenging. A primary difficulty lies in the nature of the trifluoromethyl anion (CF₃⁻) or its synthetic equivalents. These intermediates can be highly reactive and basic, leading to side reactions. rsc.org

Furthermore, the synthesis of polysilanes and other complex silicon-based molecules often involves intricate and sensitive methods, such as Wurtz coupling or plasma synthesis, which can be difficult to control. While methods like the use of the Ruppert-Prakash reagent have improved accessibility, installing multiple CF₃ groups onto a single silicon atom introduces significant steric hindrance and electronic repulsion.

The formation of the Si-CF₃ bond itself presents unique electronic challenges. The highly electronegative fluorine atoms withdraw electron density, which can weaken the Si-C bond and influence the reactivity of the entire molecule. The synthesis of highly substituted silanes can also be complicated by competing reactions. For example, attempts to create highly substituted aryl-silanes can result in complex mixtures of products due to unexpected rearrangements or fluorine-chlorine exchange reactions. mdpi.com The handling of these compounds requires care due to their potential reactivity and, in some cases, volatility. nih.gov

Data for Silane, tetrakis(trifluoromethyl)-

The following table summarizes key computed properties for the target compound.

| Property | Value |

| IUPAC Name | tetrakis(trifluoromethyl)silane |

| Molecular Formula | C₄F₁₂Si |

| Molecular Weight | 304.11 g/mol |

| Canonical SMILES | C(F)(F)(F)Si(F)F)(C(F)(F)F)C(F)(F)F |

| InChIKey | FJIKXKJQWYEOJC-UHFFFAOYSA-N |

Data sourced from PubChem CID 18520923.

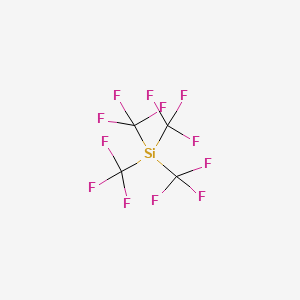

Structure

3D Structure

Properties

CAS No. |

142628-73-7 |

|---|---|

Molecular Formula |

C4F12Si |

Molecular Weight |

304.11 g/mol |

IUPAC Name |

tetrakis(trifluoromethyl)silane |

InChI |

InChI=1S/C4F12Si/c5-1(6,7)17(2(8,9)10,3(11,12)13)4(14,15)16 |

InChI Key |

FJIKXKJQWYEOJC-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)[Si](C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Strategies for Silane, Tetrakis Trifluoromethyl

Direct Trifluoromethylation of Silicon Halides

The most direct approach to Si(CF₃)₄ involves the reaction of a silicon tetrahalide, typically silicon tetrachloride (SiCl₄), with a suitable trifluoromethylating agent. This method hinges on the formation of four new carbon-silicon (C-Si) bonds.

Utilization of Nucleophilic Trifluoromethylating Reagents

The introduction of trifluoromethyl groups onto a silicon center is most commonly achieved through the use of nucleophilic trifluoromethylating reagents. These reagents effectively deliver a trifluoromethyl anion (CF₃⁻) or an equivalent synthon to the electrophilic silicon atom of the silicon halide.

One of the most prominent and widely used reagents in this class is trimethyl(trifluoromethyl)silane (CF₃Si(CH₃)₃), often referred to as the Ruppert-Prakash reagent. sigmaaldrich.comwikipedia.orgacs.org This reagent, in the presence of a suitable initiator, can efficiently transfer a trifluoromethyl group to a variety of substrates, including silicon halides. The general reaction can be represented as:

SiCl₄ + 4 CF₃Si(CH₃)₃ → Si(CF₃)₄ + 4 (CH₃)₃SiCl

The synthesis of the Ruppert-Prakash reagent itself has evolved, with methods moving away from ozone-depleting substances like bromotrifluoromethane (B1217167) towards more environmentally benign precursors such as fluoroform (CHF₃). acs.org

Another important class of nucleophilic trifluoromethylating agents are organolithium and organomagnesium reagents. For instance, the synthesis of the analogous compound, tetrakis(pentafluoroethyl)silane (Si(C₂F₅)₄), has been achieved using pentafluoroethyllithium (LiC₂F₅) with silicon tetrachloride. nih.gov This suggests that trifluoromethyllithium (LiCF₃) could, in principle, be used for the synthesis of Si(CF₃)₄. However, the high reactivity and thermal instability of such perfluoroalkyllithium reagents present significant challenges.

The table below summarizes some key nucleophilic trifluoromethylating reagents.

| Reagent Name | Chemical Formula | Key Characteristics |

| Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent) | CF₃Si(CH₃)₃ | Stable, commercially available, requires an initiator for activation. sigmaaldrich.comwikipedia.orgacs.org |

| Trifluoromethyllithium | LiCF₃ | Highly reactive, thermally unstable, typically generated in situ. |

| Fluoroform | CHF₃ | Gaseous, requires a strong base for deprotonation to generate the CF₃⁻ anion. |

Role of Fluoride (B91410) Sources and Initiators in C(sp³)–Si Bond Formation

The reaction between silicon tetrachloride and nucleophilic trifluoromethylating reagents like the Ruppert-Prakash reagent is not spontaneous and requires the presence of an initiator to facilitate the formation of the C(sp³)–Si bond. Fluoride ions (F⁻) are the most common initiators for these reactions.

Sources of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), play a crucial role in activating the trifluoromethylating agent. In the case of the Ruppert-Prakash reagent, the fluoride ion attacks the silicon atom of CF₃Si(CH₃)₃, leading to the formation of a hypervalent silicon species. This intermediate then releases the trifluoromethyl anion (CF₃⁻), which is the active nucleophile that attacks the silicon tetrachloride.

The mechanism of initiation can be summarized as follows:

CF₃Si(CH₃)₃ + F⁻ → [CF₃Si(CH₃)₃F]⁻ [CF₃Si(CH₃)₃F]⁻ → (CH₃)₃SiF + CF₃⁻ SiCl₄ + 4 CF₃⁻ → Si(CF₃)₄ + 4 Cl⁻

The choice of fluoride source can influence the reaction rate and efficiency. The solubility and reactivity of the fluoride salt are important factors to consider.

Mechanistic Considerations in Direct Carbon-Silicon Bond Formation

The formation of the C-Si bond in the direct trifluoromethylation of silicon tetrachloride is a complex process. The reaction proceeds through a series of nucleophilic substitution steps, where each of the four chlorine atoms on the silicon is sequentially replaced by a trifluoromethyl group.

A significant challenge in this synthesis is the increasing steric hindrance and electronic deactivation of the silicon center as more trifluoromethyl groups are introduced. Each successive CF₃ group makes the silicon atom less electrophilic, potentially slowing down subsequent substitution reactions.

Furthermore, a competing reaction that can occur is the transfer of a fluoride ion from the trifluoromethylating agent to the silicon center, leading to the formation of fluorosilicates. This is particularly problematic when using highly Lewis acidic silicon precursors. To circumvent this, a strategy employed in the synthesis of analogous perfluoroalkylsilanes is to reduce the Lewis acidity of the starting silane (B1218182). This can be achieved by using silanes with electron-donating substituents, such as amino groups. nih.gov For example, a less reactive precursor like (dialkylamino)trichlorosilane could potentially be used, with the amino group being replaced in a subsequent step.

Indirect Synthetic Routes

Indirect synthetic routes to Si(CF₃)₄ offer alternative pathways that can potentially overcome some of the challenges associated with the direct four-fold trifluoromethylation of silicon tetrachloride. These methods typically involve the use of pre-functionalized silane precursors.

Derivatization from Precursor Silanes Bearing Trifluoromethyl Groups

This strategy involves starting with a silane that already contains one or more trifluoromethyl groups and then introducing the remaining trifluoromethyl groups or other desired functionalities. For instance, a precursor like tris(trifluoromethyl)silane (HSi(CF₃)₃) or a tris(trifluoromethyl)silyl halide ((CF₃)₃SiX, where X is a halogen) could serve as a starting point.

The synthesis of such precursors can be a significant challenge in itself. However, if available, these compounds could be derivatized to introduce the fourth trifluoromethyl group. This might involve reactions with a trifluoromethylating agent under specific conditions.

An analogous approach is seen in the preparation of tris(trimethylsilyl)silyl lithium from tetrakis(trimethylsilyl)silane, which is a versatile reagent for creating other organosilicon compounds. wikipedia.org This highlights the principle of using a fully substituted silane as a precursor to a reactive intermediate that can then be further functionalized.

Strategies Involving Carbon-Silicon Bond Formation

Indirect strategies can also focus on forming the C-Si bonds in a stepwise and more controlled manner. This could involve the reaction of a partially trifluoromethylated silane with a trifluoromethyl organometallic reagent.

For example, a compound like dichlorobis(trifluoromethyl)silane ((CF₃)₂SiCl₂) could be synthesized and then reacted with a trifluoromethylating agent to complete the synthesis of Si(CF₃)₄. This stepwise approach might offer better control over the reaction and potentially higher yields by mitigating the issues of steric hindrance and deactivation encountered in the one-pot direct synthesis.

Advanced Synthetic Methodologies

Advanced synthetic strategies for obtaining Silane, tetrakis(trifluoromethyl)- focus on overcoming the hurdles of incomplete substitution and managing the complex mixture of products that are often generated. These methodologies involve the careful selection of trifluoromethylating agents and the precise control of reaction conditions.

Catalytic Approaches in Trifluoromethylation Reactions

While specific catalytic methods for the exhaustive synthesis of Silane, tetrakis(trifluoromethyl)- are not extensively documented, the principles of catalytic trifluoromethylation are relevant. The introduction of a trifluoromethyl group can be facilitated by various catalytic systems, often involving transition metals or fluoride ions. google.com For instance, the Ruppert-Prakash reagent (CF3Si(CH3)3) is widely used for nucleophilic trifluoromethylation of various substrates in the presence of a fluoride catalyst. sigmaaldrich.comsigmaaldrich.comacs.org However, the complete substitution of all four halogen atoms in silicon tetrachloride (SiCl4) to yield Si(CF3)4 is a formidable task.

A direct trifluoromethylation approach has been reported involving the reaction of silicon tetrachloride with a trifluoromethylating agent. google.comgoogle.com In one such study, the formation of tetrakis(trifluoromethyl)silane was observed via ¹⁹F NMR when reacting silicon tetrachloride with a trifluoromethylating agent. google.comgoogle.com This observation suggests that the direct substitution pathway is viable, although it is accompanied by the formation of partially substituted silanes. google.comgoogle.com

The development of a highly efficient catalyst that can promote the exhaustive trifluoromethylation of SiCl4 to selectively produce Si(CF3)4 remains an area of active research. Such a catalyst would need to overcome the decreasing reactivity of the Si-Cl bonds as more electron-withdrawing trifluoromethyl groups are introduced.

Controlled Reaction Conditions and Byproduct Management

The synthesis of Silane, tetrakis(trifluoromethyl)- from silicon tetrachloride is invariably accompanied by the formation of a mixture of partially fluorinated byproducts. google.comgoogle.com The primary challenge in isolating the desired perfluorinated product lies in the management of these byproducts.

The reaction of silicon tetrachloride with a trifluoromethylating agent typically yields a mixture of monotrifluoromethylated, bistrifluoromethylated, and tristrifluoromethylated silanes alongside the desired tetrakis(trifluoromethyl)silane. google.comgoogle.com The separation of these closely related compounds is complicated by their similar physical properties.

A patent describing the direct trifluoromethylation of silyl (B83357) chlorides noted the complexity of the ¹⁹F NMR spectrum of the product mixture, which indicated the presence of all possible trifluoromethylated silanes. google.com The isolation and purification of tetrakis(trifluoromethyl)silane from this complex mixture were deemed challenging and were not pursued in that particular study. google.comgoogle.com

Effective byproduct management would necessitate the development of sophisticated separation techniques, such as fractional distillation under specific conditions or preparative chromatography, to isolate the pure Si(CF3)4. Alternatively, reaction conditions could be optimized to favor the formation of the fully substituted product. This might involve using a large excess of the trifluoromethylating agent, elevated temperatures, or prolonged reaction times, though these conditions could also lead to decomposition or other side reactions.

Table 1: Products from the Reaction of Silicon Tetrachloride with a Trifluoromethylating Agent

| Compound Name | Chemical Formula | Description |

| Chlorotris(trifluoromethyl)silane | ClSi(CF3)3 | A partially trifluoromethylated byproduct. |

| Dichlorobis(trifluoromethyl)silane | Cl2Si(CF3)2 | A partially trifluoromethylated byproduct. |

| Trichloromonotrifluoromethylsilane | Cl3SiCF3 | A partially trifluoromethylated byproduct. |

| Silane, tetrakis(trifluoromethyl)- | Si(CF3)4 | Desired fully trifluoromethylated product. |

This table is based on the expected products from the reaction of SiCl4 with a trifluoromethylating agent, as suggested by patent literature. google.comgoogle.com

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated organosilicon compounds. By examining the magnetic properties of atomic nuclei such as ¹⁹F, ¹³C, and ²⁹Si, detailed information about the molecular framework and the local environment of each atom can be obtained.

High-resolution ¹⁹F NMR is exceptionally powerful for analyzing compounds containing trifluoromethyl groups. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, providing high sensitivity. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to subtle changes in its local electronic environment, making it an excellent probe for structural verification. nih.govnih.gov In tetrakis(trifluoromethyl)silane, the four CF₃ groups are chemically equivalent, which would be expected to result in a single, sharp resonance in the ¹⁹F NMR spectrum. The precise chemical shift value provides a key identifier for the compound.

The technique is also instrumental in studying reactions involving trifluoromethylating agents. For instance, ¹⁹F NMR has been used to monitor the reaction of trimethyl(trifluoromethyl)silane with fluoride (B91410) ions, observing the formation of new anionic species by tracking the appearance of new signals over time and temperature changes. researchgate.net This highlights the utility of ¹⁹F NMR in not just identifying the compound but also in studying its chemical transformations.

| Compound | Chemical Shift (δ) vs. CFCl₃ (ppm) |

| Trifluoroacetic acid (CF₃COOH) | -76.55 |

| Trifluoro-toluene (C₆H₅CF₃) | -63.72 |

| Tetrafluorosilane (SiF₄) | -163.3 |

| Hexafluoroacetone ((CF₃)₂CO) | -84.6 |

This data is sourced from a general list of ¹⁹F NMR reference standards. colorado.edu

¹³C and ²⁹Si NMR spectroscopy provide complementary data essential for a complete structural elucidation.

¹³C NMR: In tetrakis(trifluoromethyl)silane, the ¹³C NMR spectrum would be expected to show a quartet for the carbon atom of the CF₃ group due to coupling with the three attached fluorine atoms (¹J-coupling). The chemical shift and the C-F coupling constant are characteristic parameters that confirm the presence and electronic environment of the trifluoromethyl group. Fourier Transform ¹³C NMR is a routine method for characterizing such organosilicon structures. umich.edu

²⁹Si NMR: The ²⁹Si nucleus, while having a low natural abundance (4.7%), is invaluable for directly probing the silicon center. The chemical shift of ²⁹Si is highly dependent on the nature of the substituents attached to it. umich.eduunige.ch For tetrakis(trifluoromethyl)silane, the ²⁹Si NMR spectrum would show a complex multiplet due to coupling with the twelve equivalent fluorine atoms of the four CF₃ groups. The chemical shift would be indicative of a silicon atom in a highly electron-withdrawn environment. For comparison, the structurally related silicon tetrakis(trifluoromethanesulfonate), Si(OTf)₄, which also features a silicon atom bonded to highly electronegative groups, displays a ²⁹Si NMR resonance at δ = -121.7 ppm. nih.gov High-resolution solid-state ²⁹Si NMR has proven effective in studying the dynamic properties of related compounds like tetrakis(trimethylsilyl)silane. rsc.org

Table 2: ²⁹Si NMR Data for a Structurally Related Silane (B1218182)

| Compound | Solvent | Chemical Shift (δ) (ppm) |

| Silicon tetrakis(trifluoromethanesulfonate) | CD₂Cl₂ | -121.7 |

This data is sourced from experimental investigation of Si(OTf)₄. nih.gov

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur at rates comparable to the NMR timescale. By recording spectra at various temperatures, it is possible to study conformational changes or reaction mechanisms. researchgate.net For reactions involving tetrakis(trifluoromethyl)silane, DNMR could provide insight into exchange processes or the kinetics of its reactions. For example, monitoring the NMR spectra of a reaction mixture as the temperature is increased can reveal the onset of decomposition or the formation of intermediate species, as has been demonstrated in studies of other trifluoromethylsilanes. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are highly complementary and provide a molecular fingerprint that is useful for identification and structural analysis.

The vibrational spectra of tetrakis(trifluoromethyl)silane would be dominated by modes associated with the CF₃ and Si-C bonds.

C-F Stretching Modes: The carbon-fluorine stretching vibrations are typically very strong in the IR spectrum and appear in the 1400-1000 cm⁻¹ region.

Si-C Stretching Modes: The silicon-carbon stretching vibrations would be expected at lower frequencies.

Both IR and Raman spectroscopy can be employed for the in situ monitoring of chemical reactions, allowing researchers to observe the transformation of reactants into products in real-time. rsc.orgnih.gov An electrochemical cell or reaction vessel can be coupled to a spectrometer, enabling the continuous collection of spectra as the reaction progresses. rsc.orgresearchgate.net This approach provides valuable kinetic data and mechanistic insights. For example, in situ FTIR spectroscopy has been successfully used to monitor electrochemical reactions involving the trifluoromethylation of heteroarenes. rsc.org This methodology could be adapted to study the reactivity of tetrakis(trifluoromethyl)silane, tracking the consumption of its characteristic vibrational bands and the emergence of new bands corresponding to products.

X-ray Crystallography

X-ray crystallography stands as a powerful technique for determining the exact arrangement of atoms within a crystalline solid. carleton.eduresearchgate.netlibretexts.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed. youtube.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The process of single-crystal X-ray diffraction involves growing a suitable crystal of the compound, which is then mounted on a diffractometer. carleton.edu A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated. youtube.com The intensities and positions of the diffracted beams are used to calculate the electron density map of the crystal, which in turn reveals the positions of the individual atoms. carleton.edu This technique provides unambiguous information about the molecular structure in the solid state. researchgate.net

Analysis of Bond Lengths, Angles, and Molecular Geometry

Illustrative Data Table of Expected Molecular Geometry Parameters for Silane, tetrakis(trifluoromethyl)-

| Parameter | Expected Value |

| Si-C Bond Length | ~1.93 Å |

| C-F Bond Length | ~1.34 Å |

| C-Si-C Bond Angle | ~109.5° |

| F-C-F Bond Angle | ~107° |

Note: The values in this table are illustrative and based on theoretical considerations and data from analogous fluorinated silane compounds. dtic.mildtic.mil Specific experimental values for Silane, tetrakis(trifluoromethyl)- are not currently available in the public domain.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. youtube.com It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. libretexts.org

Fragmentation Patterns and Molecular Ion Detection

In a typical mass spectrometry experiment, the sample is ionized, causing the formation of a molecular ion (M+), which is a radical cation corresponding to the intact molecule. libretexts.org The mass of this ion provides the molecular weight of the compound. Due to the high energy of the ionization process, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. youtube.comyoutube.com The pattern of these fragment ions is unique to a particular molecule and can be used for its identification. youtube.com

For Silane, tetrakis(trifluoromethyl)-, the molecular ion peak would be expected at a mass-to-charge ratio corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of trifluoromethyl radicals (•CF3) or fluoride ions (F-).

Illustrative Data Table of Expected Fragmentation Patterns for Silane, tetrakis(trifluoromethyl)-

| m/z | Proposed Fragment Ion |

| 304 | [Si(CF₃)₄]⁺• (Molecular Ion) |

| 285 | [Si(CF₃)₃F₂]⁺ |

| 235 | [Si(CF₃)₃]⁺ |

| 69 | [CF₃]⁺ |

Note: This table presents hypothetical fragmentation patterns for Silane, tetrakis(trifluoromethyl)-. The actual observed fragments may vary depending on the ionization technique and energy used. Specific experimental mass spectral data for this compound is not currently available.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a variant of mass spectrometry that is capable of measuring the mass-to-charge ratio of an ion with very high accuracy. nih.gov This high precision allows for the determination of the elemental composition of an ion by distinguishing between ions with the same nominal mass but different chemical formulas. For Silane, tetrakis(trifluoromethyl)-, HRMS would be able to confirm its elemental composition of C₄F₁₂Si by providing a highly accurate mass measurement of the molecular ion. nih.gov

Advanced Applications in Chemical Synthesis and Materials Science Academic Focus

Role as a Reagent in Organic and Inorganic Synthesis

The reactivity of the silicon-carbon bond in organosilanes is a cornerstone of modern synthetic chemistry. In the case of tetrakis(trifluoromethyl)silane, the presence of four highly electronegative trifluoromethyl groups significantly influences the properties and reactivity of the central silicon atom.

Precursor for Novel Fluorinated Compounds

Tetrakis(trifluoromethyl)silane is identified as a compound of interest in studies seeking novel fluorine-containing molecules. A report from the New Mexico Engineering Research Institute (NMERI) listed tetrakis(trifluoromethyl)silane among other silicon compounds as potential candidates for further investigation, suggesting its role as a building block for more complex fluorinated structures. nist.gov However, the report does not provide specific examples of synthetic transformations starting from tetrakis(trifluoromethyl)silane. Its high fluorine content makes it an attractive, albeit challenging, precursor for the synthesis of highly fluorinated materials.

Development of Fluorinated Materials and Specialized Polymer Architectures

The incorporation of fluorine atoms into materials can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. Organosilicon compounds are frequently used as precursors for advanced materials.

Incorporation into Advanced Polymer Systems

The integration of fluorinated moieties into polymer backbones or side chains can significantly enhance material properties. nih.govnih.gov Silicon-containing polymers are also of great interest for applications such as gas-permeable membranes. tandfonline.com While the concept of creating fluorinated silicon-based polymers is well-established, with many examples of fluorosilicones available, specific instances of incorporating the tetrakis(trifluoromethyl)silane unit into polymer chains are not described in the reviewed literature. researchgate.netsiltech.com The reactivity of the Si-CF3 bonds would likely require specialized polymerization techniques to prevent degradation of the monomer during polymer formation.

Precursors for Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) are powerful techniques for creating thin films with tailored properties. wikipedia.orgsemicore.com Organosilicon precursors are commonly used in these processes to deposit silicon-containing films. For instance, tetramethylsilane (B1202638) and hexamethyldisilane (B74624) are used to create carbosilane films. acs.orgacs.org The use of a highly fluorinated precursor like tetrakis(trifluoromethyl)silane could theoretically lead to the deposition of fluorinated silicon carbide (SiCF) or silicon carbonitride (SiCNF) films with unique properties. However, there is no specific mention in the surveyed academic or patent literature of tetrakis(trifluoromethyl)silane being used as a precursor in CVD or PECVD processes.

Catalytic Science

The application of tetrakis(trifluoromethyl)silane in catalytic science is another area with limited available information. While related organosilicon compounds can be precursors to catalysts or act as ligands, there are no detailed research findings that describe the use of tetrakis(trifluoromethyl)silane as a catalyst, a catalyst precursor, or a ligand in catalytic reactions.

Based on a comprehensive review of available scientific literature, there is a notable absence of detailed research findings regarding the application of "Silane, tetrakis(trifluoromethyl)-" (Si(CF3)4) in the specific areas of advanced chemical synthesis and materials science that you have outlined. Specifically, there is no significant body of published work exploring its use as a ligand or a Lewis acid in catalytic systems, nor is there research on its application in the design of weakly coordinating environments.

While the trifluoromethyl group is a key component in the design of highly Lewis acidic compounds and weakly coordinating anions, research in this area has focused on other molecular structures. For instance, compounds such as bis(pertrifluoromethylcatecholato)silane and silicon tetrakis(trifluoromethanesulfonate) have been investigated for their potent Lewis acidity and catalytic capabilities. nih.govresearchgate.net Similarly, anions like tetrakis(trifluoromethyl)borate, [B(CF3)4]⁻, are well-known examples of weakly coordinating anions. google.com

However, analogous research on tetrakis(trifluoromethyl)silane itself is not present in the current body of scientific literature. Patents and technical reports mention its synthesis and consideration for applications such as fire suppression, but its coordination chemistry and catalytic potential remain unexplored in academic research. google.comnist.gov

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings on "Silane, tetrakis(trifluoromethyl)-" for the advanced applications you have specified, as the primary research to support such an article does not appear to exist.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.